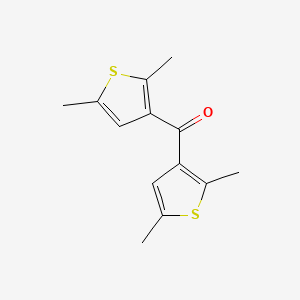
Bis(2,5-dimethylthiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,5-dimethylthiophen-3-yl)methanone: is an organosulfur compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,5-dimethylthiophen-3-yl)methanone typically involves a Friedel-Crafts acylation reaction. In this process, 2,5-dimethylthiophene is reacted with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4). The reaction is carried out in an inert solvent like dichloromethane (DCM) at low temperatures to ensure high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,5-dimethylthiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophenes.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2,5-dimethylthiophen-3-yl)methanone is used as a precursor in the synthesis of photochromic diarylethenes, which are compounds that exhibit reversible photochromism. These materials are valuable in the development of optical switches and memory devices .
Biology and Medicine: Thiophene derivatives, including this compound, have shown potential in medicinal chemistry. They exhibit various biological activities such as anti-inflammatory, anti-microbial, and anti-cancer properties .
Industry: In the industrial sector, thiophene derivatives are used in the production of conductive polymers and organic semiconductors. These materials are essential in the manufacture of electronic devices such as organic light-emitting diodes (OLEDs) and solar cells .
Mecanismo De Acción
The mechanism of action of bis(2,5-dimethylthiophen-3-yl)methanone largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For instance, thiophene derivatives can inhibit kinases, which are enzymes involved in cell signaling pathways .
Comparación Con Compuestos Similares
1,2-Bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione: This compound is structurally similar and is also used in the synthesis of photochromic diarylethenes.
Bis(2,5-dimethylthiophen-3-yl)acetylene: Another related compound used in the preparation of photochromic materials.
Uniqueness: Bis(2,5-dimethylthiophen-3-yl)methanone is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
57248-16-5 |
|---|---|
Fórmula molecular |
C13H14OS2 |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
bis(2,5-dimethylthiophen-3-yl)methanone |
InChI |
InChI=1S/C13H14OS2/c1-7-5-11(9(3)15-7)13(14)12-6-8(2)16-10(12)4/h5-6H,1-4H3 |
Clave InChI |
QHULZVBPVUOXNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C)C(=O)C2=C(SC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




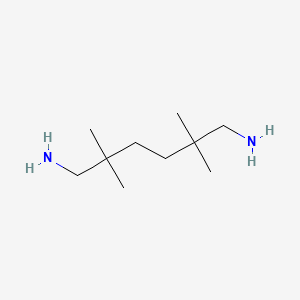

![2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B14634914.png)
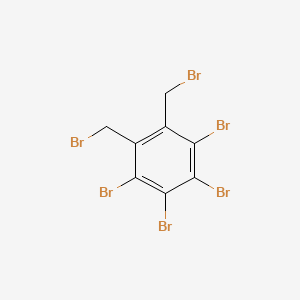



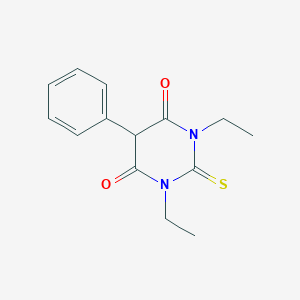
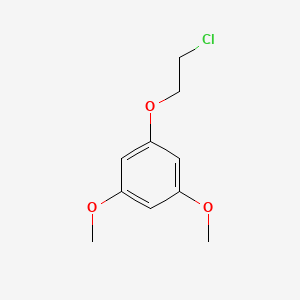
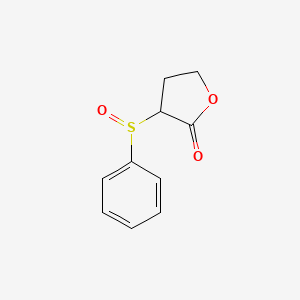

methanolate](/img/structure/B14634992.png)
